(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride
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Overview
Description
(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with diethyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride typically involves the reaction of 2,6-diethylphenol with 2-(4-methylpiperazin-1-yl)acetic acid in the presence of a suitable condensing agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF) and catalysts like N,N’-carbonyldiimidazole (CDI) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may be used in assays to investigate its effects on cellular processes and pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique structure makes it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring in its structure allows it to bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
(2-[(4-methylpiperazin-1-yl)methyl]phenyl)methylamine: This compound shares a similar piperazine ring but differs in the substitution pattern on the phenyl ring.
Quetiapine: An antipsychotic drug with a similar piperazine structure, used for its effects on neurotransmitter receptors.
Uniqueness
The uniqueness of (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1877-50-5 |
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Molecular Formula |
C17H28Cl2N2O2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-4-14-7-6-8-15(5-2)17(14)21-16(20)13-19-11-9-18(3)10-12-19;;/h6-8H,4-5,9-13H2,1-3H3;2*1H |
InChI Key |
DMGIHDLACPMXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)OC(=O)CN2CCN(CC2)C.Cl.Cl |
Origin of Product |
United States |
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